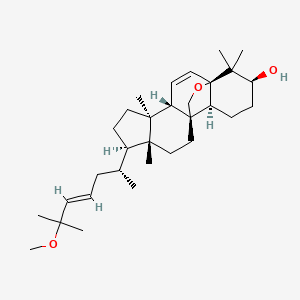
5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol typically involves the extraction and isolation from natural sources, particularly the fresh fruits of Momordica charantia L. . The extraction process often employs solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The isolated compound is then purified using chromatographic techniques to achieve high purity levels .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The production facilities are equipped with cleanroom environments and cGMP (current Good Manufacturing Practice) standards to ensure the quality and safety of the compound.
Chemical Reactions Analysis
Types of Reactions: 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in chemical synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is used as a reference standard in analytical chemistry for the identification and quantification of triterpenoids in natural products .
Biology: In biological research, this compound is studied for its potential anti-inflammatory, antioxidant, and anticancer properties. It has shown promise in modulating various biological pathways and inhibiting the growth of cancer cells .
Medicine: The compound is being investigated for its therapeutic potential in treating diseases such as diabetes, cancer, and inflammatory disorders. Its ability to modulate key molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties .
Mechanism of Action
The mechanism of action of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation . The compound can inhibit the activity of key enzymes and transcription factors, leading to reduced inflammation and oxidative damage .
Comparison with Similar Compounds
- 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-diene-3,25-diol
- 5,19-Epoxy-19-methoxycucurbita-6,23-diene-3-ol
Comparison: Compared to similar compounds, 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is unique due to its specific methoxy and epoxy functional groups, which contribute to its distinct biological activities and chemical properties . These structural differences can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O3/c1-21(10-9-15-26(2,3)33-8)22-13-16-29(7)23-14-17-31-24(11-12-25(32)27(31,4)5)30(23,20-34-31)19-18-28(22,29)6/h9,14-15,17,21-25,32H,10-13,16,18-20H2,1-8H3/b15-9+/t21-,22-,23+,24+,25+,28-,29+,30+,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRZZBXVRJGWRS-VHZLPNKGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

